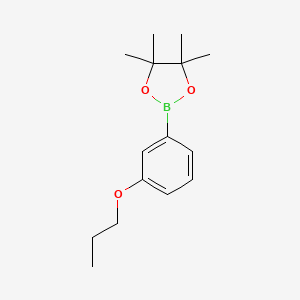

4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure allows for unique reactivity, making these compounds valuable intermediates in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate phenyl derivative. Commonly, the reaction is carried out under mild conditions using a palladium catalyst. The reaction may proceed as follows:

Starting Materials: Boronic acid or boronate ester, 3-propoxyphenyl derivative.

Catalyst: Palladium-based catalyst.

Solvent: Anhydrous toluene or another suitable organic solvent.

Reaction Conditions: Mild heating (50-80°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boron-containing group to a borohydride.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane is in organic synthesis as a boron-containing reagent. Its ability to participate in cross-coupling reactions is particularly notable:

- Suzuki-Miyaura Coupling : This compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It acts as a boron source that can be coupled with aryl halides to synthesize biaryl compounds. This reaction is crucial for creating complex organic molecules used in pharmaceuticals and agrochemicals.

- Functionalization of Aromatics : The dioxaborolane moiety allows for selective functionalization of aromatic compounds. This selectivity can lead to the development of new materials with desired properties.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential in drug development:

- Anticancer Agents : Compounds containing boron have been investigated for their anticancer properties. The incorporation of this dioxaborolane into drug candidates may enhance their efficacy by improving bioavailability or targeting specific cancer cells.

- Drug Delivery Systems : The unique structure of this compound may facilitate the design of novel drug delivery systems. Its capability to form stable complexes with various biomolecules could be exploited for targeted therapy.

Materials Science

The compound's properties also lend themselves to applications in materials science:

- Polymer Chemistry : this compound can act as a cross-linking agent in the synthesis of polymers. These polymers can exhibit enhanced thermal stability and mechanical strength.

- Nanomaterials : The compound's boron content may be beneficial in the development of nanomaterials with specific electronic or optical properties. Research into boron-based nanostructures is ongoing and shows promise for applications in electronics and photonics.

Table 1: Summary of Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a boron source in cross-coupling reactions | Effective in forming biaryl compounds |

| Medicinal Chemistry | Potential anticancer agent and drug delivery system | Enhanced bioavailability observed |

| Materials Science | Acts as a cross-linking agent for polymers | Improved thermal stability noted |

| Nanomaterials | Development of boron-based nanostructures | Promising electronic properties |

Mecanismo De Acción

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. In biological systems, the boron atom may interact with enzymes or other proteins, influencing their activity.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the propoxy group, offering different reactivity and solubility properties.

3-Propoxyphenylboronic acid: Contains the propoxy group but lacks the dioxaborolane structure.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane is unique due to the combination of the dioxaborolane structure and the propoxyphenyl group. This combination provides distinct reactivity and solubility properties, making it a valuable compound in various chemical and biological applications.

Actividad Biológica

4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane (CAS No. 1374430-02-0) is a boron-containing compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C15H23BO3, with a molecular weight of 262.15 g/mol. It features a dioxaborolane ring structure which is significant for its reactivity and interaction with biological systems. The compound is characterized by its moderate solubility in organic solvents and is typically stored under inert conditions to prevent degradation.

| Property | Value |

|---|---|

| Molecular Formula | C15H23BO3 |

| Molecular Weight | 262.15 g/mol |

| CAS Number | 1374430-02-0 |

| Solubility | Moderate in organic solvents |

| Storage Conditions | Inert atmosphere |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom in its structure. Boron compounds have been shown to exhibit a range of biological effects including:

- Anticancer Activity : Some studies suggest that boron-containing compounds can induce apoptosis in cancer cells by disrupting metabolic pathways.

- Antioxidant Properties : The compound may exhibit antioxidant effects which can protect cells from oxidative stress.

- Enzyme Inhibition : It has potential as a reversible inhibitor for certain enzymes involved in metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolanes possess selective cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key metabolic enzymes essential for tumor growth .

- Antioxidant Effects : Research indicated that compounds similar to this compound exhibit significant radical scavenging activity. This suggests potential applications in preventing oxidative damage in cells .

- Enzyme Interaction : A study highlighted the compound's ability to interact with serine proteases through boronate formation, leading to inhibition of enzymatic activity which could be beneficial in therapeutic contexts .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-6-10-17-13-9-7-8-12(11-13)16-18-14(2,3)15(4,5)19-16/h7-9,11H,6,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWKKLLIVKKVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.